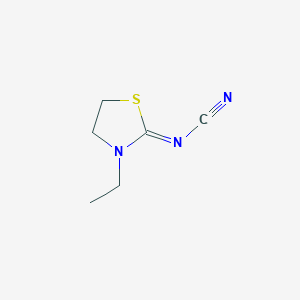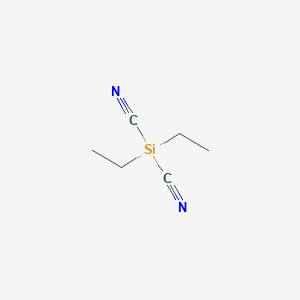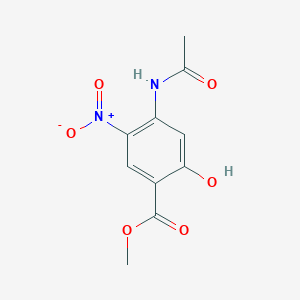
Cyanamide, (3-ethyl-2-thiazolidinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (3-ethyl-2-thiazolidinylidene)- is an organic compound with the molecular formula C6H9N3S It is a derivative of cyanamide and features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (3-ethyl-2-thiazolidinylidene)- typically involves the reaction of ethylamine with thiourea, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide, (3-ethyl-2-thiazolidinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Cyanamide, (3-ethyl-2-thiazolidinylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyanamide, (3-ethyl-2-thiazolidinylidene)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidine derivatives and cyanamide derivatives. Examples include:
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
Calcium cyanamide: A widely used cyanamide derivative in agriculture.
Uniqueness
Cyanamide, (3-ethyl-2-thiazolidinylidene)- is unique due to its specific structure, which combines the properties of both thiazolidine and cyanamide.
Propiedades
Número CAS |
97538-34-6 |
|---|---|
Fórmula molecular |
C6H9N3S |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
(3-ethyl-1,3-thiazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C6H9N3S/c1-2-9-3-4-10-6(9)8-5-7/h2-4H2,1H3 |
Clave InChI |
HBYVPSCMALYOLZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCSC1=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)

![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)



![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)

![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
